(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the Suzuki–Miyaura coupling.
Scientific Research Applications
(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)boronic acid: Similar structure but lacks the cyano group, which may affect its reactivity and applications.
(3-(tert-Butyldimethylsilyloxy)methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole): Contains additional protective groups that can influence its reactivity and stability.
Uniqueness
(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both the cyano and boronic acid groups, which provide a combination of reactivity and functionality not commonly found in other compounds. This makes it a valuable tool in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(5-cyano-2-methylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BN3O2/c1-9-5(6(10)11)2-4(3-7)8-9/h2,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGOPOQLDZZELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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